3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide
Description
The compound 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide is a hybrid molecule comprising three distinct moieties:
Coumarin core: A 4-methyl-7-methoxy-2-oxo-2H-chromen-6-yl group, known for its photophysical properties and biological activities (e.g., anticoagulant, anticancer) .
Propanamide linker: A three-carbon chain connecting the coumarin to the terminal benzimidazole group.
Benzimidazole terminus: A 1-methyl-1H-benzimidazole attached via a propyl chain, a heterocycle frequently utilized in medicinal chemistry for its DNA-intercalating and enzyme-inhibiting properties.
Properties
Molecular Formula |
C25H27N3O4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[3-(1-methylbenzimidazol-2-yl)propyl]propanamide |
InChI |
InChI=1S/C25H27N3O4/c1-16-13-25(30)32-22-15-21(31-3)17(14-18(16)22)10-11-24(29)26-12-6-9-23-27-19-7-4-5-8-20(19)28(23)2/h4-5,7-8,13-15H,6,9-12H2,1-3H3,(H,26,29) |
InChI Key |
JJNLRWGCICCTBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide typically involves multi-step organic reactions. The starting materials often include 7-methoxy-4-methylcoumarin and 1-methyl-1H-benzimidazole. The synthetic route may involve the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one core.
Introduction of the Benzimidazole Moiety: The benzimidazole moiety is introduced through a nucleophilic substitution reaction, where the benzimidazole reacts with an appropriate electrophile.
Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core and benzimidazole moiety may interact with enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
(a) 3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide (CAS: 1010902-08-5)
- Structure : Shares the coumarin-propanamide framework but terminates in a pyridin-4-yl group.
- Molecular Formula : C₁₉H₁₈N₂O₄ (Molar Mass: 338.36 g/mol).
- Pyridine’s lone electron pair may facilitate hydrogen bonding, whereas benzimidazole’s aromatic system could enable π-π stacking interactions.
(b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a benzamide core with a hydroxy-tertiary alkyl group.
- Comparison: Demonstrates the versatility of amide bond formation in linking aromatic and aliphatic groups.
(c) 4-Methyl-7-substituted Coumarins
- Examples : Diazonium-coupled coumarins with hydrazinyl or chlorodiazenyl substituents.
- Comparison :
- Substituents at the 7-position (e.g., methoxy, diazenyl) modulate electronic properties and bioactivity.
- The target compound’s 7-methoxy group may enhance stability compared to reactive diazenyl groups.
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide , also referred to by its CAS number 1574474-73-9, is a synthetic derivative that combines elements from chromenone and benzimidazole structures. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and pharmacotherapy.
The molecular formula of the compound is , with a molecular weight of approximately 379.4 g/mol. The structure includes a chromenone moiety, which is known for various biological activities, and a benzimidazole group, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O5 |
| Molecular Weight | 379.4 g/mol |
| CAS Number | 1574474-73-9 |
Biological Activity Overview
Research on this compound indicates several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against breast cancer cells (MCF-7) and colon carcinoma cells (HCT-15) . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with tumor growth and metastasis. Enzyme assays have indicated that it may inhibit kinases that play critical roles in cancer cell signaling pathways .
- Anti-inflammatory Properties : Chromenone derivatives are often associated with anti-inflammatory effects. The presence of the benzimidazole moiety may enhance this activity by modulating inflammatory cytokine production .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this specific derivative:
Study 1: Cytotoxicity Assessment
A study conducted by Chen et al. (2020) evaluated the cytotoxic effects of various chromenone derivatives on cancer cell lines. It was found that compounds structurally related to our target compound demonstrated IC50 values ranging from 10 to 50 µM against MCF-7 cells, indicating moderate potency .
Study 2: Mechanistic Insights
Research published in MDPI highlighted that similar compounds exhibited significant inhibition of key signaling pathways involved in cancer progression, particularly the MAPK pathway. This suggests that our compound may also exert effects through similar mechanisms .
Study 3: Pharmacokinetics
Pharmacokinetic studies are essential for understanding the bioavailability and metabolic stability of new compounds. Although specific data on this compound is limited, related studies indicate that structural modifications can significantly affect absorption and distribution characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
